

Application Notes and Protocols: Proliferation Assays with (24R)-MC 976 (Tacalcitol)

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Compound of Interest

Compound Name: (24R)-MC 976

Cat. No.: B1139301

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Introduction

(24R)-MC 976, chemically known as Tacalcitol or 1,24(R)-dihydroxyvitamin D3, is a synthetic analog of vitamin D3. It exhibits potent anti-proliferative and pro-differentiative effects in various cell types, making it a compound of interest in dermatological and oncological research.

Tacalcitol exerts its biological functions primarily by binding to the Vitamin D Receptor (VDR), a nuclear transcription factor that regulates the expression of genes involved in cell cycle control and differentiation. These application notes provide a summary of the anti-proliferative effects of Tacalcitol and detailed protocols for assessing its activity using common proliferation assays.

Data Presentation: Anti-proliferative Effects of Tacalcitol

The following table summarizes the observed effects of Tacalcitol on the proliferation of various cell lines. It is important to note that the half-maximal inhibitory concentration (IC50) can vary depending on the cell line, experimental conditions, and the specific proliferation assay used.

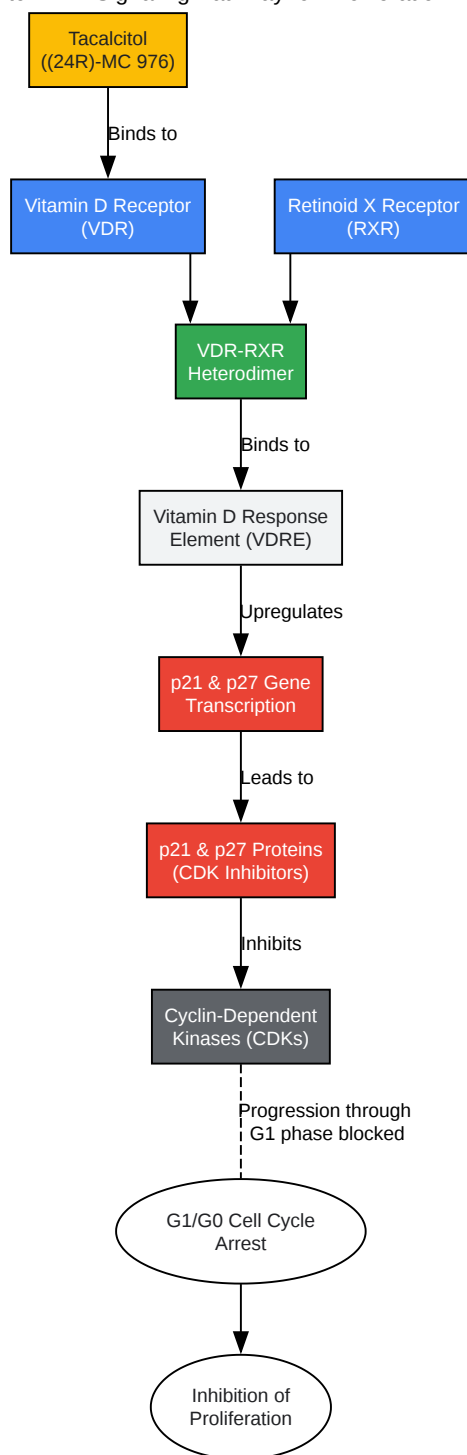
Cell Line	Cell Type	Assay Method	Concentration Range	Observed Effect	Reference
Normal Human Keratinocytes	Epidermal Cells	Cell Counting & DNA Synthesis	10^{-8} M - 10^{-6} M	65% growth inhibition at 10^{-8} M, 90% at 10^{-7} M, and almost complete inhibition at 10^{-6} M. Inhibition of DNA synthesis by 27% at 10^{-8} M, 59% at 10^{-7} M, and 92% at 10^{-6} M.	[1]
Psoriatic Human Keratinocytes	Epidermal Cells	Cell Growth Analysis	Not Specified	Tacalcitol demonstrated a more remarkable growth inhibitory effect compared to 1,25(OH)2D3.	[1]
T98G	Human Glioblastoma	Cell Viability/Growth Assay	1 nM - 10 μ M	Dose-dependent decrease in cell viability and/or growth.	

HIMeg	Human Megakaryoblastic Leukemia	Colony Formation Assay	10^{-10} M - 10^{-6} M	Marked diminishment of colony- forming ability.
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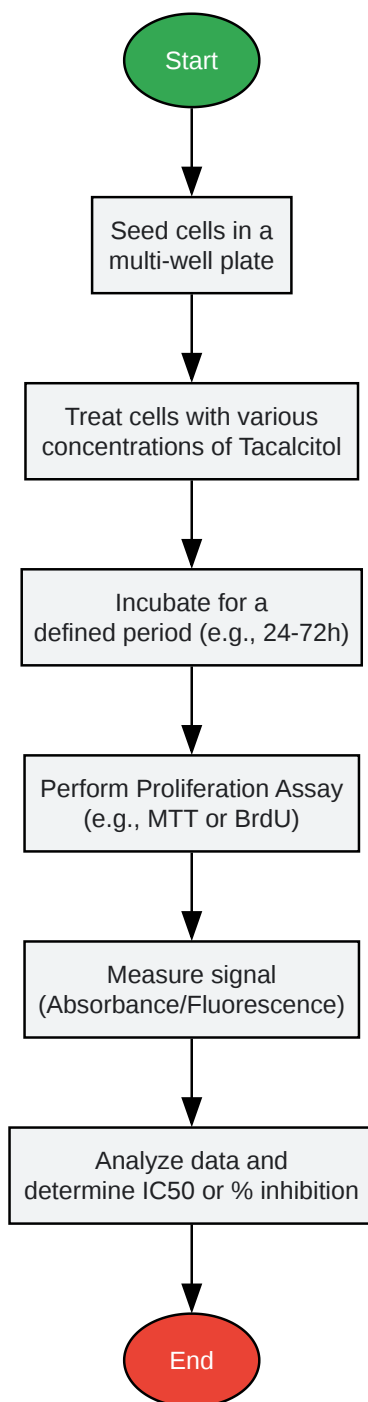
Signaling Pathway

Tacalcitol mediates its anti-proliferative effects primarily through the Vitamin D Receptor (VDR) signaling pathway. Upon binding to Tacalcitol, the VDR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes. This leads to the transcriptional upregulation of cell cycle inhibitors, such as p21 and p27, which in turn inhibit the activity of cyclin-dependent kinases (CDKs), ultimately leading to G1/G0 cell cycle arrest and a reduction in cell proliferation.

Tacalcitol-VDR Signaling Pathway for Proliferation Inhibition



General Workflow for Proliferation Assay

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References

- 1. Vitamin D Analogues Tacalcitol and Calcipotriol Inhibit Proliferation and Migration of T98G Human Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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